

Application Notes and Protocols for Assessing In Vivo Bioavailability of AbbV-167

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AbbV-167 is a phosphate prodrug of venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] Venetoclax exhibits low aqueous solubility, and its oral absorption is significantly influenced by food, which can lead to high pharmacokinetic variability and a considerable pill burden for patients.[3][4] **AbbV-167** was developed to overcome these limitations by enhancing aqueous solubility and improving the bioavailability of venetoclax, with the goal of reducing the food effect and decreasing the pill burden.[3][4]

These application notes provide a comprehensive overview of the methodologies for assessing the in vivo bioavailability of **AbbV-167** in both preclinical and clinical settings. The protocols are designed to guide researchers in accurately quantifying the conversion of **AbbV-167** to venetoclax and determining the pharmacokinetic profile of the active drug.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of venetoclax following the administration of **AbbV-167** and a reference venetoclax formulation in preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of AbbV-167 and Venetoclax[3]



Species	Administr ation Route	Dose (molar equivalen t of venetocla x)	Analyte	Cmax (ng/mL)	AUC (ng·h/mL)	Key Observati on
Mouse	Intravenou s	5 mg/kg	AbbV-167	-	-	Rapid conversion to venetoclax.
Venetoclax	-	-				
Oral	5, 30, 100, 150 mg/kg	AbbV-167	Below limit of detection	-	Rapid and extensive conversion to venetoclax.	
Venetoclax	Dose- dependent	Dose- dependent	Robust exposure of venetoclax.			
Dog	Intravenou s	5 mg/kg	AbbV-167	-	-	High clearance and rapid conversion.
Venetoclax	-	-				
Oral	5, 30, 100, 150 mg/kg	AbbV-167	<1.5% of venetoclax Cmax	<0.1% of venetoclax AUC	Minimal systemic exposure of the prodrug.	
Venetoclax	Dose- dependent	Dose- dependent	Efficient conversion			-



to venetoclax.

Table 2: Clinical Pharmacokinetic Parameters of Venetoclax in Healthy Volunteers (100 mg dose)[3]

Formulation	Condition	N	Cmax (ng/mL) Geometric Mean (%CV)	AUCinf (ng·h/mL) Geometric Mean (%CV)	Tmax (h) Median (min-max)
Venetoclax Tablet	Fasting	12	237 (82)	2610 (84)	6.0 (4.0-8.0)
AbbV-167 Solution	Fasting	11	933 (52)	8840 (54)	4.0 (2.0-6.0)
AbbV-167 Tablet	Fasting	11	754 (63)	7940 (62)	4.0 (3.0-8.0)
AbbV-167 Tablet	High-Fat Meal	12	1630 (35)	29900 (37)	6.0 (4.0-10.0)

Signaling Pathway and Mechanism of Action

AbbV-167 is designed to be rapidly converted in vivo to its active form, venetoclax, by intestinal alkaline phosphatases.[4] Venetoclax then exerts its therapeutic effect by selectively inhibiting the anti-apoptotic protein BCL-2. This inhibition restores the intrinsic apoptotic pathway in cancer cells that overexpress BCL-2, leading to programmed cell death.





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Mechanism of Action of AbbV-167/Venetoclax.

Experimental Protocols Protocol 1: Preclinical In Vivo Bioavailability Study in Rats

Objective: To determine the oral bioavailability and pharmacokinetic profile of venetoclax following administration of **AbbV-167** in a rodent model.

Materials:

- Male Sprague-Dawley rats (8-10 weeks old)
- AbbV-167 and venetoclax reference standard
- Formulation vehicle (e.g., PEG400:Labrasol 1:1 v/v)[5]
- Oral gavage needles
- Blood collection tubes (e.g., K2-EDTA)
- Centrifuge
- LC-MS/MS system

Procedure:



- Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
- Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[6]

Dosing:

- Divide rats into groups (n=3-6 per group).
- Oral Group: Administer AbbV-167 orally via gavage at a predetermined dose (e.g., 10 mg/kg molar equivalent of venetoclax).[5]
- Intravenous Group (for absolute bioavailability): Administer a lower dose of venetoclax
 (e.g., 1 mg/kg) intravenously via the tail vein.[6]

Blood Sampling:

- Collect blood samples (approximately 0.2 mL) from the jugular vein or other appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5]
- Place samples immediately into K2-EDTA tubes and keep on ice.

• Plasma Processing:

- Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) within 30 minutes of collection.
- Harvest the plasma supernatant and store at -80°C until analysis.
- Bioanalysis (LC-MS/MS):
 - Develop and validate a sensitive and selective LC-MS/MS method for the simultaneous quantification of AbbV-167 and venetoclax in rat plasma.[7][8]
 - Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples.[7]



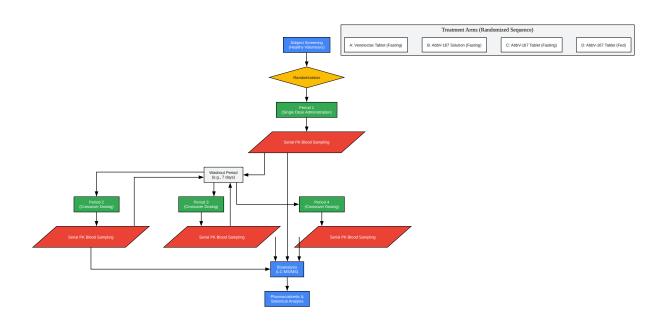
- Chromatography: Use a C18 reverse-phase column with a gradient mobile phase of acetonitrile and water with 0.1% formic acid.[7]
- Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[9]
- Pharmacokinetic Analysis:
 - Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both AbbV-167 and venetoclax using non-compartmental analysis software.
 - Calculate the absolute oral bioavailability (F%) of venetoclax from the AbbV-167
 formulation using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Protocol 2: Clinical Bioavailability Study in Healthy Volunteers

Objective: To evaluate the relative bioavailability of venetoclax from an **AbbV-167** formulation compared to a reference venetoclax tablet under fasting and fed conditions.

Study Design: An open-label, randomized, single-dose, crossover study.[3]





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Clinical Crossover Bioavailability Study Workflow.



Procedure:

- Subject Selection: Recruit healthy adult volunteers (e.g., 12 female subjects) who meet the inclusion and exclusion criteria.[3] Obtain informed consent.
- Randomization: Randomize subjects to one of four treatment sequences (e.g., ABCD, BCDA, CDAB, DABC).
- Dosing Periods:
 - Administer a single 100 mg molar equivalent dose of venetoclax in each period according to the randomized sequence.
 - Fasting Condition: Administer the dose after an overnight fast of at least 10 hours.
 - Fed Condition: Administer the dose after a standardized high-fat breakfast.[3]
 - A washout period of at least 7 days should separate each dosing period.[10][11]
- Blood Sampling:
 - Collect venous blood samples into K2-EDTA tubes at pre-dose (0) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, 24, 48, 72, and 96 hours).
- Plasma Processing and Bioanalysis:
 - Process blood samples to obtain plasma as described in Protocol 1.
 - Quantify plasma concentrations of AbbV-167 and venetoclax using a validated LC-MS/MS method.
- Pharmacokinetic and Statistical Analysis:
 - Calculate pharmacokinetic parameters for venetoclax for each treatment period.
 - Perform statistical analysis (e.g., ANOVA) on the log-transformed Cmax and AUC values to determine the bioequivalence between the AbbV-167 formulations and the reference venetoclax tablet.



 The 90% confidence intervals for the ratio of geometric means should fall within the standard bioequivalence limits of 80-125%.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical and clinical assessment of the in vivo bioavailability of **AbbV-167**. Accurate characterization of the pharmacokinetic profile of venetoclax following the administration of its prodrug, **AbbV-167**, is critical for understanding its clinical potential in providing a more patient-friendly therapeutic option with reduced food effect and lower pill burden. The provided methodologies, from study design to bioanalysis, will aid researchers in generating reliable and comprehensive data for the development of this and other innovative prodrug formulations.

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